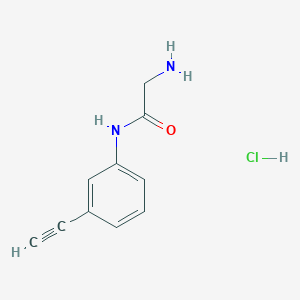

2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(3-ethynylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-2-8-4-3-5-9(6-8)12-10(13)7-11;/h1,3-6H,7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDUJSHNJQUWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-amino-N-(3-ethynylphenyl)acetamide Hydrochloride: An In-depth Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, a key intermediate in pharmaceutical research and development. The guide details two robust synthetic pathways, offering flexibility in reagent choice and strategic planning. The primary route involves the coupling of 3-ethynylaniline with Boc-protected glycine, followed by deprotection and salt formation. An alternative pathway explores the initial formation of a chloroacetamide intermediate with subsequent amination. This document is intended to serve as a practical resource for researchers, providing not only step-by-step protocols but also the underlying chemical principles and safety considerations essential for successful synthesis.

Introduction

The molecular scaffold of 2-amino-N-(3-ethynylphenyl)acetamide is of significant interest in medicinal chemistry. The presence of a primary amino group, an acetamide linkage, and a terminal alkyne on a phenyl ring offers a versatile platform for the development of novel therapeutic agents. The ethynyl group, in particular, is a valuable functional handle for bioorthogonal chemistry, such as click reactions, enabling the facile attachment of this building block to larger molecules or biomolecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.

This guide presents two distinct and reliable synthetic strategies for the preparation of this compound, designed to provide researchers with a detailed and practical framework for its synthesis.

Synthetic Strategy and Protocols

Two primary synthetic routes are presented, each with its own set of advantages. Route 1, the recommended pathway, utilizes a protected amino acid for a more controlled synthesis, while Route 2 offers an alternative approach via a chloroacetylated intermediate.

Route 1: Amide Coupling with Boc-Protected Glycine

This route is often preferred due to its high efficiency and the generation of clean reaction profiles. It involves three main steps: the coupling of 3-ethynylaniline with N-Boc-glycine, the deprotection of the Boc group, and the final hydrochloride salt formation.

The initial step involves the formation of an amide bond between 3-ethynylaniline and N-Boc-glycine. This is typically achieved using a peptide coupling agent to activate the carboxylic acid of Boc-glycine, facilitating its reaction with the amine. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2][3][4]

Experimental Protocol:

-

To a solution of N-Boc-glycine (1.0 eq.) and 3-ethynylaniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add HOBt (1.1 eq.) and EDC·HCl (1.1 eq.).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-ethynylphenyl)-2-(tert-butoxycarbonylamino)acetamide.

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions.[5][6][7][8] Trifluoroacetic acid (TFA) in DCM is a standard and effective method for this transformation.[5][9]

Experimental Protocol:

-

Dissolve the Boc-protected intermediate (1.0 eq.) in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of DCM:TFA) at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-4 hours).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine, 2-amino-N-(3-ethynylphenyl)acetamide.

The final step is the conversion of the free amine to its hydrochloride salt to improve its handling and solubility properties. This is typically achieved by treating a solution of the amine with hydrogen chloride, often as a solution in an organic solvent.[10]

Experimental Protocol:

-

Dissolve the purified 2-amino-N-(3-ethynylphenyl)acetamide in a minimal amount of a dry organic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Data Presentation: Reagent Quantities for Route 1

| Step | Reagent | Molar Equiv. |

| 1 | N-Boc-glycine | 1.0 |

| 1 | 3-ethynylaniline | 1.0 |

| 1 | EDC·HCl | 1.1 |

| 1 | HOBt | 1.1 |

| 2 | N-(3-ethynylphenyl)-2-(tert-butoxycarbonylamino)acetamide | 1.0 |

| 2 | Trifluoroacetic Acid (TFA) | Excess |

| 3 | 2-amino-N-(3-ethynylphenyl)acetamide | 1.0 |

| 3 | HCl (in organic solvent) | ~1.1 |

Route 2: Synthesis via a Chloroacetamide Intermediate

This alternative route involves the initial acylation of 3-ethynylaniline with chloroacetyl chloride, followed by amination of the resulting chloroacetamide.

This step involves the acylation of 3-ethynylaniline with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[11][12][13]

Experimental Protocol:

-

Dissolve 3-ethynylaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous solvent like DCM or THF at 0 °C.

-

Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-ethynylphenyl)-2-chloroacetamide, which can be purified by recrystallization or column chromatography.

The chloro group in the intermediate is a good leaving group for nucleophilic substitution. A common method for introducing the amino group is the Gabriel synthesis, which utilizes potassium phthalimide to avoid over-alkylation.[14][15][16]

Experimental Protocol (Gabriel Synthesis):

-

To a solution of N-(3-ethynylphenyl)-2-chloroacetamide (1.0 eq.) in DMF, add potassium phthalimide (1.1 eq.).

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-(3-ethynylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide by filtration.

-

To cleave the phthalimide group, treat the intermediate with hydrazine hydrate (excess) in a solvent such as ethanol at reflux.

-

After the reaction is complete, cool the mixture and remove the phthalhydrazide byproduct by filtration.

-

Concentrate the filtrate and purify the resulting 2-amino-N-(3-ethynylphenyl)acetamide by extraction and/or chromatography.

-

The hydrochloride salt can then be formed as described in Route 1, Step 3.

Visualization of Synthetic Pathways

Caption: Synthetic routes to this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the ethynyl proton, the methylene protons adjacent to the amide and amino groups, and the amine/amide protons. The integration of these signals should be consistent with the number of protons in the molecule. |

| ¹³C NMR | Resonances for the aromatic carbons, the two acetylenic carbons, the carbonyl carbon, and the methylene carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine and amide), C≡C-H stretching, C=O stretching (amide), and aromatic C-H and C=C vibrations.[17][18][19] |

| Mass Spec. | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the free amine. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Safety and Handling

Good laboratory practices and appropriate personal protective equipment (PPE) are mandatory when performing these syntheses.

-

3-Ethynylaniline: This compound is flammable and can cause skin and eye irritation, as well as respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate gloves and safety glasses.[14]

-

Chloroacetyl chloride: This reagent is highly corrosive, toxic if swallowed, inhaled, or in contact with skin, and reacts violently with water.[5][9][20][21] It should be handled with extreme caution in a fume hood, using acid-resistant gloves, a lab coat, and full-face protection.

-

Coupling Reagents (DCC, EDC): These can be sensitizers and should be handled with care.

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle in a fume hood with appropriate PPE.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound. Route 1, utilizing Boc-protected glycine, is presented as the more controlled and often higher-yielding approach. The alternative, Route 2, provides a classic method for amination via a chloroacetamide intermediate. By providing detailed protocols, safety information, and the chemical rationale behind the synthetic steps, this guide aims to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical building block for their research and development endeavors.

References

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

YouTube. (2023). What Is DCC Coupling In Amide Bond Formation?. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

-

ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

-

Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.

-

National Institute of Standards and Technology. (n.d.). Acetamide - the NIST WebBook. Retrieved from [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 4. bachem.com [bachem.com]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. ijpsr.info [ijpsr.info]

- 13. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]

- 14. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Gabriel Synthesis [organic-chemistry.org]

- 17. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 21. peptide.com [peptide.com]

An In-depth Technical Guide to 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride (CAS No. 1193389-71-7): A Putative Kinase Inhibitor

Introduction

This technical guide provides a comprehensive overview of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride, a compound of significant interest in medicinal chemistry and drug discovery. The presence of the N-(3-ethynylphenyl)acetamide core, a key pharmacophore in several approved anti-cancer drugs, suggests its potential as a kinase inhibitor. This document will detail a plausible synthetic route, outline its chemical and physical properties, and provide a comprehensive framework for its evaluation as a potential therapeutic agent, with a focus on its putative role in oncology.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 1193389-71-7 | Internal Database |

| Molecular Formula | C₁₀H₁₁ClN₂O | Calculated |

| Molecular Weight | 210.66 g/mol | Calculated |

| IUPAC Name | 2-amino-N-(3-ethynylphenyl)acetamide;hydrochloride | |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in water and polar organic solvents |

Rationale for Synthesis and Evaluation

The core structure of this compound is reminiscent of the quinazoline-based kinase inhibitor, erlotinib, which also features an N-(3-ethynylphenyl) moiety.[1][2] This structural similarity provides a strong rationale for investigating this compound as a potential inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer.[3] The 2-aminoacetamide group can be envisioned to interact with the hinge region of the kinase ATP-binding pocket, a common binding motif for many kinase inhibitors.

Proposed Synthetic Pathway

A plausible multi-step synthesis of this compound is outlined below. This pathway is based on established organic chemistry principles and synthetic methods reported for analogous compounds.[4][5][6][7]

Diagram of the Proposed Synthetic Workflow

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-ethynylphenyl)acetamide

-

To a solution of 3-ethynylaniline (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-ethynylphenyl)acetamide.

Step 2: Synthesis of 2-chloro-N-(3-ethynylphenyl)acetamide [4]

-

To a solution of N-(3-ethynylphenyl)acetamide (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-N-(3-ethynylphenyl)acetamide.

Step 3: Synthesis of 2-amino-N-(3-ethynylphenyl)acetamide

-

Dissolve 2-chloro-N-(3-ethynylphenyl)acetamide (1.0 eq) in a concentrated aqueous solution of ammonia.

-

Stir the mixture at room temperature in a sealed vessel for 24-48 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2-amino-N-(3-ethynylphenyl)acetamide.

Step 4: Formation of this compound

-

Dissolve the crude 2-amino-N-(3-ethynylphenyl)acetamide in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Proposed Application in Drug Discovery: A Putative Kinase Inhibitor

The structural features of this compound suggest its potential as a kinase inhibitor. The following sections detail a comprehensive workflow for evaluating its anti-cancer properties, focusing on its putative kinase inhibitory activity.

In Vitro Evaluation Workflow

Caption: A tiered approach for the in vitro evaluation of the compound.

Experimental Protocols for In Vitro Evaluation

1. Kinase Inhibitor Screening [8][9][10]

-

Objective: To identify the kinase targets of this compound.

-

Methodology: A high-throughput screen against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or a similar platform). The assay measures the ability of the compound to displace a ligand from the ATP-binding site of each kinase.

-

Data Analysis: The results are typically reported as the percentage of remaining kinase activity in the presence of the compound. A significant reduction in activity (e.g., >90% inhibition at 10 µM) identifies a potential "hit."

2. IC₅₀ Determination [10]

-

Objective: To quantify the potency of the compound against the identified "hit" kinases.

-

Methodology: A dose-response study is performed for each hit kinase using a suitable in vitro kinase activity assay (e.g., a luminescence-based ATP depletion assay or a fluorescence-based assay).

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.

3. Cell Viability and Cytotoxicity Assays [11][12][13][14]

-

Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines.

-

Methodology:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Experimental Steps (General):

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound for 48-72 hours.

-

Add the respective assay reagent (MTT or CellTiter-Glo®).

-

Measure the absorbance or luminescence according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ values.

4. Cellular Target Engagement

-

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

-

Methodology: Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase.

-

Experimental Steps:

-

Treat cancer cells expressing the target kinase with the compound for a specified time.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the substrate protein.

-

-

Data Analysis: A decrease in the level of the phosphorylated substrate in compound-treated cells compared to control cells indicates target engagement.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Its synthesis is feasible through established chemical transformations, and its structural similarity to known anti-cancer drugs provides a strong rationale for its investigation. The comprehensive in vitro evaluation workflow detailed in this guide provides a robust framework for elucidating its biological activity and therapeutic potential. Further studies, including in vivo efficacy and safety assessments, would be necessary to fully characterize this compound as a potential drug candidate.

References

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-8.

- In vitro assays and techniques utilized in anticancer drug discovery. (2019). J Appl Toxicol, 39(1), 38-71.

- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. (2019). J Vis Exp.

- Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual.

- New Screening Approaches for Kinases. The Royal Society of Chemistry.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

- InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube.

- N-(3-ETHYNYLPHENYL)ACETAMIDE. ChemicalBook.

- N-(3-Acetylphenyl)-N-ethylacetaMide synthesis. ChemicalBook.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

- 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats. (2023). BMC Complement Med Ther, 23(1), 209.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.

- N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. (2013). J. Braz. Chem. Soc., 24(10), 1685-1690.

- 2-(4-Fluorophenyl)

- The optimized molecular structure of erlotinib drug [N-(3-ethynylphenyl).

- Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti.

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

- N-(3-Ethynylphenyl)acetamide. Sigma-Aldrich.

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). Molecules, 27(6), 1968.

- CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti.

- Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry, 10, 876383.

- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). RSC Med Chem.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). Eur J Med Chem, 294, 117735.

- The specificities of protein kinase inhibitors: An update.

- 2-Amino-2-phenylacetamide. PubChem.

- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed.

- From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Tre

- N-[3-amino-4-(aminomethyl)phenyl]acetamide. PubChem.

- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI.

- Next-generation of EGFR kinase inhibitors: New lessons in drug design from a structural perspective. ACS Fall 2025.

- Recent advances in drug design of epidermal growth factor receptor inhibitors. PubMed. inhibitors. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]

- 6. ijper.org [ijper.org]

- 7. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. noblelifesci.com [noblelifesci.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of 2-amino-N-(3-ethynylphenyl)acetamide Hydrochloride

This guide provides a comprehensive, technically detailed framework for the structural elucidation of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the logical and iterative process of piecing together a molecular structure from analytical data. Here, we emphasize the causality behind experimental choices and the self-validating nature of a multi-technique approach.

Introduction: The Analytical Puzzle

The molecule , this compound, presents a fascinating analytical challenge. It incorporates a primary amine, a secondary amide, a meta-substituted aromatic ring, and a terminal alkyne. The hydrochloride salt form adds another layer to the characterization. Our approach will be systematic, beginning with the foundational elemental composition and culminating in the fine details of atomic connectivity and spatial relationships revealed by advanced spectroscopic methods. The final confirmation of an unknown organic compound's structure is typically achieved through a combination of independent methods, including nuclear magnetic resonance (NMR), infrared spectroscopy, and mass spectrometry.[1]

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

Before delving into the intricacies of spectroscopic analysis, we must first establish the molecular formula. This is the bedrock upon which all subsequent interpretations will be built.

Elemental Analysis

The Rationale: Elemental analysis provides the empirical formula by quantifying the percentage of carbon, hydrogen, nitrogen, and in this case, chlorine. This technique is crucial for verifying the purity and confirming the chemical formula of a synthesized compound.[2] The presence of the hydrochloride salt makes the detection of chlorine a key confirmation point.[3]

Experimental Protocol: Combustion Analysis with Ion Chromatography

-

A precisely weighed sample of the compound is combusted in a furnace with excess oxygen.

-

The resulting gases (CO₂, H₂O, and N₂) are passed through a series of traps to determine the amounts of carbon, hydrogen, and nitrogen.

-

For chlorine analysis, the combustion gases are passed through a solution that absorbs the resulting HCl. The chloride ion concentration is then quantified using ion chromatography.

-

The weight percentages of each element are calculated and compared to the theoretical values for the proposed structure (C₁₀H₁₂ClN₂O).

Expected Data Summary:

| Element | Theoretical % |

| Carbon (C) | 57.02% |

| Hydrogen (H) | 5.74% |

| Chlorine (Cl) | 16.83% |

| Nitrogen (N) | 13.30% |

| Oxygen (O) | 7.60% (by difference) |

High-Resolution Mass Spectrometry (HRMS)

The Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.[1] This technique is complementary to elemental analysis and offers a higher degree of confidence in the assigned formula. For this compound, we will analyze the free base after neutralization of the hydrochloride salt.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

-

The hydrochloride salt is neutralized with a mild base (e.g., NaHCO₃ solution) and extracted into an organic solvent.

-

The solution is infused into the ESI source, where the molecule is ionized, typically forming the protonated molecule [M+H]⁺.

-

The ions are accelerated into the TOF mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The high-resolution mass of the [M+H]⁺ ion is measured.

Expected Data Summary:

| Species | Theoretical m/z |

| [C₁₀H₁₁N₂O + H]⁺ | 175.0871 |

The measured m/z should be within a few parts per million (ppm) of the theoretical value.

Unveiling the Functional Groups: Infrared Spectroscopy

The Rationale: Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[4] For our target compound, we expect to see characteristic absorptions for the amine, amide, alkyne, and aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Interpretation of the Expected Spectrum:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, broad | N-H stretching (primary amine, NH₂)[5][6] |

| ~3300 | Sharp | ≡C-H stretching (terminal alkyne) |

| ~3200-3500 | Medium | N-H stretching (secondary amide)[4] |

| ~3000-3100 | Medium | Aromatic C-H stretching |

| ~2100-2260 | Medium, sharp | C≡C stretching (alkyne) |

| ~1650 | Strong | C=O stretching (Amide I band)[4][7] |

| ~1580-1650 | Medium | N-H bending (primary amine)[5] |

| ~1560 | Strong | N-H bending (Amide II band)[7] |

| ~1450-1600 | Medium | Aromatic C=C stretching |

| ~650-900 | Strong | Aromatic C-H out-of-plane bending[8] |

| ~1250-1335 | Strong | Aromatic C-N stretching[5] |

The presence of a broad band in the 2400-3200 cm⁻¹ region could also indicate the N-H stretch of the ammonium hydrochloride salt.

Assembling the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[9][10][11] We will use a combination of 1D (¹H and ¹³C) and 2D NMR experiments.

¹H NMR Spectroscopy

The Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The hydrochloride salt form will influence the chemical shifts of protons near the protonated amine.[12][13]

Experimental Protocol:

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

A small amount of a reference standard (e.g., TMS) may be added.

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Broad singlet | 3H | -NH₃⁺ (protonated primary amine) |

| ~7.8 | Singlet | 1H | Aromatic H (position 2) |

| ~7.5 | Doublet | 1H | Aromatic H (position 4 or 6) |

| ~7.3 | Triplet | 1H | Aromatic H (position 5) |

| ~7.2 | Doublet | 1H | Aromatic H (position 6 or 4) |

| ~4.1 | Singlet | 1H | ≡C-H (ethynyl proton) |

| ~3.9 | Singlet | 2H | -CH₂- (methylene) |

| ~10.2 | Singlet | 1H | -NH- (amide) |

Aromatic protons typically resonate between 6.5 and 8.0 ppm.[14][15] The exact splitting pattern of the aromatic protons will depend on the coupling constants.

¹³C NMR Spectroscopy

The Rationale: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Aromatic carbons typically appear in the 110-150 ppm range.[8][14]

Experimental Protocol:

-

Using the same sample prepared for ¹H NMR, the ¹³C NMR spectrum is acquired.

-

A broadband proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide) |

| ~139 | Aromatic C (C-N) |

| ~129 | Aromatic C (CH) |

| ~125 | Aromatic C (CH) |

| ~122 | Aromatic C (C-C≡CH) |

| ~120 | Aromatic C (CH) |

| ~119 | Aromatic C (CH) |

| ~83 | -C≡C- (alkyne) |

| ~81 | -C≡C- (alkyne) |

| ~43 | -CH₂- (methylene) |

2D NMR Spectroscopy (COSY and HSQC)

The Rationale: 2D NMR experiments reveal correlations between nuclei, allowing for unambiguous assignment of the structure.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically over 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to.

These experiments would confirm the connectivity of the aromatic protons and assign the methylene protons to their corresponding carbon signal.

Final Confirmation and Fragmentation Analysis: Mass Spectrometry

The Rationale: In addition to providing the molecular formula, mass spectrometry can also give structural information through the analysis of fragmentation patterns.[16] The way a molecule breaks apart upon ionization can provide clues about its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

A small amount of the sample is introduced into the EI source.

-

The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by their m/z ratio.

Predicted Fragmentation Pattern:

The fragmentation of N-aryl substituted phenylacetamides often involves cleavage of the bond alpha to the carbonyl group.[17] Key expected fragments for 2-amino-N-(3-ethynylphenyl)acetamide would include:

| m/z | Fragment |

| 174 | [M]⁺ (Molecular ion of the free base) |

| 117 | [H₂N-CH₂-C=O]⁺ |

| 116 | [3-ethynylphenyl-NH]⁺ |

| 91 | [C₆H₅-C≡CH]⁺ (tropylium-like ion from rearrangement) |

The Integrated Workflow: A Visual Representation

The entire structure elucidation process can be visualized as a logical flow, where each step builds upon the previous one.

Caption: Workflow for the structure elucidation of this compound.

Conclusion: A Self-Validating System

The structure elucidation of a molecule like this compound is a prime example of the power of modern analytical chemistry. By integrating data from elemental analysis, high-resolution mass spectrometry, infrared spectroscopy, and a suite of NMR techniques, we can construct and confirm a molecular structure with a high degree of confidence. Each piece of data serves as a check on the others, creating a self-validating system that leads to an unambiguous structural assignment. This systematic and logical approach is fundamental to the advancement of chemical research and drug development.

References

- Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-9.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.

- Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides. BenchChem.

- Lee, D., Kim, S., & Lee, K. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- JoVE. (n.d.).

- ResearchGate. (n.d.).

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Lee, D. U., Mayer, K. K., & Wiegrebe, W. (1988). Mass Spectrometry Investigations of Phenylacetic Acid Derivatives, III: Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 321(5), 315-321.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide.

- Chemistry LibreTexts. (2024, March 17). 15.

- Chemistry LibreTexts. (2025, January 22). 2.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Wesleyan University. (n.d.).

- ResearchGate. (2025, August 9). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide.

- Yildirim, S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10733–10747.

- Zhang, M., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(22), 6806-6811.

- Kulyk, K. V., et al. (2025). 3-(4-Ethynylphenyl)-1,5-diphenylformazan. Molbank, 2025(1), M1976.

- Le, T. H. T., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Pharmaceuticals, 17(1), 123.

- BenchChem. (2025, December). Elemental Analysis of 2C-G HCl: A Comparative Guide to Confirming Theoretical Composition.

- Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. r/chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21257306, 2-amino-N-ethylacetamide hydrochloride.

- Clark, J. (2015).

- Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27361–27369.

- Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27361–27369.

- BLD Pharm. (n.d.). This compound.

- EvitaChem. (n.d.). 2-Amino-N-ethyl-2-(3-methylphenyl)acetamide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2517697, 2-amino-N-(3-chloro-2-methylphenyl)acetamide.

- MedChemExpress. (n.d.). N-(2,6-dimethylphenyl)-2-(ethyl(methyl)amino)acetamide hydrochloride.

- Patel, K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133752020, N-ethyl-2-[ethyl(3-phenylpropyl)amino]acetamide.

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jchps.com [jchps.com]

- 10. scispace.com [scispace.com]

- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride (CAS No. 1193389-71-7) in various organic solvents. In the absence of specific experimental data for this compound in the public domain, this document serves as a detailed roadmap, outlining the theoretical principles, robust experimental protocols, and data interpretation strategies necessary for a thorough solubility assessment. Adherence to the methodologies described herein will ensure the generation of high-quality, reliable solubility data crucial for formulation development, process chemistry, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. For a molecule like this compound, which possesses a polar hydrochloride salt and a substituted phenylacetamide core, understanding its solubility profile across a spectrum of organic solvents is paramount. This knowledge informs key decisions in:

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for the preparation of solid dispersions to enhance bioavailability.

-

Crystallization and Purification: Designing efficient crystallization processes for API purification and polymorph control.

-

Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.

-

Toxicology Studies: Preparing appropriate formulations for in vitro and in vivo toxicological assessments.

This guide provides the scientific and methodological foundation to empower researchers to systematically investigate the solubility of this specific API.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced appreciation requires consideration of the interplay between the solute's properties and the solvent's characteristics.

Physicochemical Properties of this compound

While experimental data is scarce, we can infer key properties from the structure of this compound (Molecular Formula: C₁₀H₁₁ClN₂O)[1][2]:

-

Polarity: The presence of an amine hydrochloride salt, an amide linkage, and a terminal alkyne imparts significant polarity to the molecule.

-

Hydrogen Bonding: The primary amine and the amide group can act as hydrogen bond donors, while the amide carbonyl and the chloride ion can act as hydrogen bond acceptors. This suggests a strong potential for interaction with protic solvents.[3][4]

-

Ionization: As a hydrochloride salt, the compound will be fully ionized. Its solubility will be highly dependent on the solvent's ability to solvate the charged species.

-

LogP and pKa: The octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) are critical for predicting solubility in aqueous and mixed-solvent systems.[5][6][7] While not experimentally determined, computational methods can provide estimates for these values.

The Influence of Solvent Properties

The choice of solvent is critical in determining the extent to which this compound will dissolve. Key solvent properties to consider are outlined in Table 1.

Table 1: Properties of Common Organic Solvents [8][9][10][11]

| Solvent | Polarity (Dielectric Constant) | Hydrogen Bond Donor/Acceptor | Protic/Aprotic |

| Water | 80.1 | Donor & Acceptor | Protic |

| Methanol | 32.7 | Donor & Acceptor | Protic |

| Ethanol | 24.5 | Donor & Acceptor | Protic |

| Isopropanol | 19.9 | Donor & Acceptor | Protic |

| Acetonitrile | 37.5 | Acceptor | Aprotic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | Aprotic |

| N,N-Dimethylformamide (DMF) | 36.7 | Acceptor | Aprotic |

| Acetone | 20.7 | Acceptor | Aprotic |

| Dichloromethane (DCM) | 8.9 | Neither | Aprotic |

| Tetrahydrofuran (THF) | 7.5 | Acceptor | Aprotic |

| Ethyl Acetate | 6.0 | Acceptor | Aprotic |

| Toluene | 2.4 | Neither | Aprotic |

| Hexane | 1.9 | Neither | Aprotic |

Given its ionic and polar nature, this compound is expected to exhibit higher solubility in polar, protic solvents that can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents with high dielectric constants may also be effective. Nonpolar solvents are unlikely to be suitable.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining equilibrium solubility is the shake-flask method .[12][13] This method, recommended by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), provides a reliable measure of the thermodynamic solubility of a compound.

The Shake-Flask Method: A Validated Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes significantly.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter that is compatible with the organic solvent. This step removes any remaining undissolved microparticles.

-

-

Quantification by HPLC: [14][15][16][17]

-

Prepare a standard stock solution of this compound of a known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards into the HPLC system to generate a standard curve of peak area versus concentration.

-

Accurately dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the standard curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the standard curve.

-

Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

Alternative and Complementary Analytical Techniques

While HPLC is the most common and accurate method for quantification, other techniques can also be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the dissolved solute without the need for a chromophore.[18][19][20][21][22] This method is particularly useful for confirming the identity and purity of the dissolved compound.

-

Turbidimetry: This is a high-throughput, kinetic solubility screening method. It involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the turbidity that results from precipitation.[23][24] While less precise than the shake-flask method, it is useful for rapid screening of a large number of compounds or solvent systems.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Reporting Solubility Data of this compound

| Solvent | Dielectric Constant | H-Bonding | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility |

| e.g., Methanol | 32.7 | Donor/Acceptor | Data | Data | Data |

| e.g., Acetonitrile | 37.5 | Acceptor | Data | Data | Data |

| ... | ... | ... | ... | ... | ... |

Logical Relationship between Solvent Properties and Solubility:

The following diagram illustrates the expected relationship between solvent properties and the solubility of a polar hydrochloride salt.

Caption: Relationship between solvent properties and expected solubility.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a detailed, validated experimental protocol, researchers can generate the high-quality data necessary to advance their drug development programs. The principles and methodologies outlined herein are broadly applicable to other active pharmaceutical ingredients, serving as a valuable resource for the pharmaceutical sciences community.

References

- Abel, R., et al. (2008). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics, 369(1-2), 47-52.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

- Al-Ghabeish, M., & Al-Ghananeem, A. M. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International journal of pharmaceutics, 369(1-2), 47–52.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Klieber, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2829–2836.

- Klieber, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed, 36753068.

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

- Ye, Z., & Ouyang, J. (2021). Predicting drug solubility in organic solvents mixtures. Journal of Molecular Liquids, 344, 117769.

- Škulj, S., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of the Serbian Chemical Society, 84(12), 1327-1348.

- Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381.

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:1193389-71-7. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

- Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 889-906.

- In-Vitro Solubility of Naproxen Sodium. (2014). Hacettepe University Journal of the Faculty of Pharmacy, 34(2), 115-128.

- Sheikholeslamzadeh, E., & Rohani, S. (2011). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 50(21), 12266–12275.

- Rizzi, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of computer-aided molecular design, 35(8), 889–906.

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

- Thati, J., et al. (2010). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Chemical Engineering Research and Design, 88(2), 241-253.

- Pan, L., et al. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 75(19), 5094–5099.

-

Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

-

Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

USP. (2013). <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Chemistry For Everyone. (2023, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Vedantu. (n.d.). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Evotec. (n.d.). Solubility Services | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. Retrieved from [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

-

Protheragen Lab. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N-methyl-N-phenylacetamide. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]

Sources

- 1. CAS#:1193389-71-7 | this compound | Chemsrc [chemsrc.com]

- 2. 1193389-71-7|this compound|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 5. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. LogP/LogD/pKa Analysis - Protheragen Lab [labs.protheragen.ai]

- 8. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Properties of Solvents Used in Organic Chemistry [murov.info]

- 12. biorelevant.com [biorelevant.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. improvedpharma.com [improvedpharma.com]

- 18. researchgate.net [researchgate.net]

- 19. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hrcak.srce.hr [hrcak.srce.hr]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

Navigating the Stability and Storage of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride: A Technical Guide

For Immediate Release

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride. This document outlines the core principles of chemical stability, recommended storage conditions, and a framework for establishing a robust stability testing protocol for this compound.

Executive Summary

This compound is a compound of interest in pharmaceutical research. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from laboratory research to potential clinical applications. This guide synthesizes established principles of active pharmaceutical ingredient (API) stability testing with insights derived from the structural characteristics of the molecule to provide a comprehensive overview of best practices for its handling and storage.

Chemical Profile and Structural Considerations

Chemical Name: this compound CAS Number: 1193389-71-7

The structure of this compound features several key functional groups that can influence its stability:

-

Ethynyl Group (-C≡CH): The terminal alkyne is a high-energy functional group susceptible to oxidation, polymerization, and reactions with certain metals.

-

Amine Group (-NH2): The primary amine can be prone to oxidation and may react with aldehydes and ketones.

-

Amide Linkage (-CONH-): Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures.

-

Hydrochloride Salt: The hydrochloride salt form generally enhances solubility in aqueous solutions and can improve the overall stability of the compound compared to its free base.

Based on these structural features, potential degradation pathways could include oxidation of the ethynyl or amino groups, hydrolysis of the amide bond, and polymerization of the ethynyl group.

Recommended Storage and Handling

While specific stability data for this compound is not extensively published, general best practices for handling similar chemical compounds should be followed.[1][2][3][4]

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][2][3] Refrigeration (2-8 °C) is a common practice for long-term storage of research compounds. | Lower temperatures slow down the rate of chemical degradation. |

| Atmosphere | Store in a tightly sealed container.[1][2][3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. | Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative and hydrolytic degradation. |

| Light | Protect from light.[5] Store in an amber vial or a light-blocking outer container. | The ethynylphenyl moiety may be susceptible to photodecomposition. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and certain metals. | These substances can react with the ethynyl, amine, or amide functionalities of the molecule.[6] |

Handling:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[4][6]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1][4]

-

Avoid repeated freeze-thaw cycles if the compound is stored in solution, as this can promote degradation.

Framework for Stability Testing

A comprehensive stability testing program is essential to determine the re-test period and appropriate storage conditions for this compound.[7][][9][10][11] The following experimental workflows are based on established guidelines for API stability testing.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to identify potential degradation products and pathways.[7][] This is achieved by subjecting the compound to conditions more severe than those used for accelerated stability testing.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Treat the sample with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60 °C).

-

Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Evaluation: Identify and quantify any degradation products formed.

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period and recommend storage conditions.[7][9][10]

Sources

- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. keyorganics.net [keyorganics.net]

- 4. aablocks.com [aablocks.com]

- 5. polysciences.com [polysciences.com]

- 6. fishersci.com [fishersci.com]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. database.ich.org [database.ich.org]

A Preliminary Investigation into the Biological Activity of 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride: A Technical Guide

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. The compound 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride presents a compelling scaffold, combining an acetamide backbone, frequently associated with a range of biological activities, and a terminal ethynyl group, a versatile functional group known for its role in covalent and non-covalent interactions with biological targets. This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro evaluation of this compound. We will detail a logical, field-proven workflow, beginning with broad-spectrum cytotoxicity screening against a panel of human cancer cell lines, followed by a focused investigation into its potential anti-inflammatory properties. The protocols herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of this and similar novel chemical entities.

Introduction and Rationale

The acetamide moiety is a cornerstone in medicinal chemistry, appearing in numerous approved drugs with diverse mechanisms of action, including anticancer, anti-inflammatory, and analgesic agents.[1][2] The N-phenylacetamide scaffold, in particular, has been explored for its potential as an inhibitor of enzymes such as Factor VIIa, highlighting its utility in targeting specific protein active sites.[3]

The introduction of a 3-ethynylphenyl substituent is of significant interest. The terminal alkyne is a bioorthogonal functional group that can act as a warhead for covalent inhibitors, a hydrogen bond acceptor, or a rigid linker to explore deeper pockets within a target protein. Its presence suggests the potential for novel mechanisms of action, possibly through the inhibition of kinases or other enzymes where a reactive cysteine or other nucleophilic residue is present in the active site. For instance, several kinase inhibitors leverage an acetamide core to achieve their therapeutic effect.[4]

Given this structural rationale, we hypothesize that this compound may exhibit antiproliferative activity against cancer cells and/or possess anti-inflammatory properties. This guide provides a detailed roadmap for the initial preclinical evaluation of this compound.

Tier 1: Primary Screening - Cytotoxicity Profiling

The initial step in evaluating a novel compound is to assess its general cytotoxicity to understand its potential as an antiproliferative agent and to establish a safe concentration range for subsequent, more targeted assays.[5][6][7] We will employ a panel of well-characterized human cancer cell lines representing different tissue origins to identify any potential selective activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and SK-N-SH [neuroblastoma])

-

Complete growth medium (specific to each cell line)

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Doxorubicin should be used as a positive control.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or controls. Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Hypothetical Data Presentation

The IC₅₀ values for the test compound and the positive control across the cell line panel would be summarized as follows:

| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 12.5 | 0.8 |

| A549 | Lung Cancer | 25.2 | 1.2 |

| HCT116 | Colon Cancer | 8.9 | 0.6 |

| SK-N-SH | Neuroblastoma | 35.1 | 1.5 |

Tier 2: Secondary Screening - Mechanistic Assays

Should the primary screen reveal promising and selective cytotoxicity (e.g., a lower IC₅₀ in the HCT116 cell line), the next logical step is to investigate the mechanism of cell death.

Experimental Workflow for Mechanistic Elucidation

The following diagram outlines the decision-making process for secondary screening following a positive cytotoxicity result.

Caption: Workflow for secondary mechanistic assays.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

Materials:

-

HCT116 cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat HCT116 cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-